molecular formula C13H7F17O2 B106117 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate CAS No. 27905-45-9

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate

Cat. No. B106117
CAS RN: 27905-45-9
M. Wt: 518.17 g/mol
InChI Key: QUKRIOLKOHUUBM-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (HDFDA) is an acrylate monomer used in the synthesis of polymers. HDFDA is a fluorinated alkyl acrylate, which is a type of monomer that is used in the synthesis of polymers. HDFDA is an important monomer for the synthesis of polymers with a variety of properties, such as low surface energy, high hydrophobicity, and low dielectric constant. HDFDA is also used in the synthesis of polymers for medical and industrial applications.

Scientific Research Applications

Superhydrophobic and Superoleophilic Coatings

This compound is used to create coatings that are extremely water-repellent but allow oils to pass through. Such coatings are applied in the development of oil-water separation technologies . The superhydrophobic nature is attributed to the high retention of fluorine moieties, which are responsible for repelling water.

Biomedical Applications

Due to its biocompatibility and resistance to biofouling, this acrylate is explored for use in contact lenses and dental resins . It provides a non-stick surface that resists protein adhesion and bacterial growth, which is crucial in medical devices .

Surface Modification for Lubrication Control

The compound is utilized to synthesize polymer brushes that significantly reduce friction. These are particularly useful in microfluidic devices and other biomedical applications where controlled lubrication is essential .

Drug Delivery Systems

Researchers are investigating the use of this compound in the synthesis of nanoparticles for drug delivery. Its ability to cross the blood-brain barrier (BBB) makes it a potential carrier for therapeutic agents targeting the central nervous system .

Optical Applications

The compound’s excellent transparency and hydrophobicity make it suitable for creating coatings on optical glasses and filters. These coatings prevent fogging and maintain clarity in various optical applications .

Electronic and Photonic Devices

Its chemical and thermal stability, along with its electrical insulating properties, allow for its use in encapsulating materials for electronic and photonic devices. This includes applications in liquid crystal displays (LCDs) and fiber optics .

Specialty Coatings

The compound is used in specialty coatings for its low surface tension and excellent thermal stability. These coatings are applied to surfaces that require anti-sticking properties , such as in molds and certain industrial processes .

Environmental Applications

Given its resistance to harsh chemicals and temperatures, this acrylate is used in coatings that provide protection against corrosion and environmental degradation. This is particularly valuable in the marine industry and for outdoor structures .

Mechanism of Action

Target of Action

1H,1H,2H,2H-Heptadecafluorodecyl Acrylate, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate, is primarily used as a monomer in the synthesis of polymers . Its primary targets are therefore the polymer chains where it is incorporated during the polymerization process.

Mode of Action

This compound is an acrylate monomer, which means it can participate in radical polymerization reactions. When exposed to initiators or heat, the double bond in the acrylate group opens and forms a covalent bond with other monomers, creating a polymer chain . The perfluorodecyl side chain remains intact during this process, imparting its unique properties to the resulting polymer.

Biochemical Pathways

Instead, its role is primarily in the field of materials science and engineering, where it contributes to the properties of various polymers .

Pharmacokinetics

It’s important to note that due to its highly fluorinated structure, it is likely to be resistant to metabolism and may persist in the environment .

Result of Action

The incorporation of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate into polymers results in materials with unique properties. The perfluorodecyl group imparts hydrophobicity, chemical resistance, and thermal stability to the polymer . This can result in polymers with specific desirable properties such as non-stick surfaces, resistance to harsh chemicals, or stability under high temperatures .

Action Environment

The action of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate, like other monomers, is influenced by the conditions of the polymerization reaction. Factors such as temperature, presence of initiators, and the types of other monomers present can all influence the polymerization process and the properties of the resulting polymer . Additionally, the stability and efficacy of the compound can be affected by storage conditions, with recommended storage at 2-8°C .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F17O2/c1-2-5(31)32-4-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRIOLKOHUUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2OC(O)CH=CH2, C13H7F17O2
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
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Related CAS

74049-08-4
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74049-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5067348
Record name 2-(Perfluorooctyl)ethyl acrylate
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Molecular Weight

518.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

27905-45-9
Record name 2-(Perfluorooctyl)ethyl acrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=27905-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrahydroperfluorodecyl acrylate
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Perfluorooctyl)ethyl acrylate
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URL https://comptox.epa.gov/dashboard/DTXSID5067348
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acrylate
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Record name PERFLUOROOCTYLETHYL ACRYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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